
4-(Difluoromethyl)-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione
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Description
4-(Difluoromethyl)-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione is a useful research compound. Its molecular formula is C7H12F2O3S and its molecular weight is 214.23 g/mol. The purity is usually 95%.
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Biological Activity
4-(Difluoromethyl)-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione is a sulfur-containing organic compound with potential biological activities. Its unique thiane structure and the presence of difluoromethyl and hydroxymethyl groups suggest a diverse range of interactions with biological systems. This article reviews its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C7H12F2O3S and features a thiane ring with a dione functional group. The difluoromethyl substituent increases lipophilicity, potentially enhancing its bioavailability and interaction with biological membranes .
Synthesis
The synthesis of this compound can be achieved through various chemical pathways, often involving the modification of existing thiane derivatives. The synthetic routes typically include:
- Nucleophilic substitution reactions to introduce the difluoromethyl group.
- Oxidative processes to form the dione structure.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies on related thiane derivatives have shown effectiveness against various pathogens, suggesting potential antimicrobial properties for this compound.
- Anticancer Properties : Preliminary studies indicate that thiane derivatives may exhibit cytotoxic effects against cancer cell lines, with mechanisms potentially involving apoptosis induction or cell cycle arrest.
Table 1: Summary of Biological Activities
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with key enzymes or receptors involved in cellular signaling pathways. For instance:
- Enzyme Inhibition : Similar compounds have been shown to act as inhibitors of glutathione reductase, impacting redox balance in cells .
- Cellular Interaction : The difluoromethyl group may enhance binding affinity to target proteins due to increased hydrophobic interactions.
Case Studies
Several studies have explored the biological activities of thiane derivatives:
- Study on Anticancer Activity : A recent study evaluated a series of thiane derivatives for their cytotoxic effects against various cancer cell lines. Results indicated that compounds with similar structural features exhibited EC50 values below 25 μM, categorizing them as having high activity .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiane derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups .
Properties
Molecular Formula |
C7H12F2O3S |
---|---|
Molecular Weight |
214.23 g/mol |
IUPAC Name |
[4-(difluoromethyl)-1,1-dioxothian-4-yl]methanol |
InChI |
InChI=1S/C7H12F2O3S/c8-6(9)7(5-10)1-3-13(11,12)4-2-7/h6,10H,1-5H2 |
InChI Key |
MPIJOSDWVCLWGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CO)C(F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.